3',4'-Dibenzyloxy-1-phenyl-2-butanone

α-Ethylnorepinephrine catecholamine protecting group

Sourcing an incorrect protected catechol ketone can derail α-ethylnorepinephrine synthesis. 3',4'-Dibenzyloxy-1-phenyl-2-butanone (CAS 24538-59-8) is the correct building block: • Ensures compatible ketone functionality for α-bromination (→ CAS 24538-60-1) or direct reductive amination. • Orthogonal benzyl protecting groups prevent premature catechol deprotection; ideal timing for final hydrogenolysis. • Crystalline solid (MP 86-87 °C) with consistent purity (≥98%) simplifies weighing and impurity profiling.

Molecular Formula C24H24O3
Molecular Weight 360.453
CAS No. 24538-59-8
Cat. No. B565227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3',4'-Dibenzyloxy-1-phenyl-2-butanone
CAS24538-59-8
Synonyms1-[3,4-Bis(phenylmethoxy)phenyl]-1-butanone; 
Molecular FormulaC24H24O3
Molecular Weight360.453
Structural Identifiers
SMILESCCCC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3
InChIInChI=1S/C24H24O3/c1-2-9-22(25)21-14-15-23(26-17-19-10-5-3-6-11-19)24(16-21)27-18-20-12-7-4-8-13-20/h3-8,10-16H,2,9,17-18H2,1H3
InChIKeyTUCUMIQWAWGZGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3',4'-Dibenzyloxy-1-phenyl-2-butanone: Overview & Differentiation


3',4'-Dibenzyloxy-1-phenyl-2-butanone (CAS 24538-59-8; molecular formula C₂₄H₂₄O₃; MW 360.45 g/mol) is a synthetic organic compound characterized by a butanone moiety linked to a phenyl ring bearing two benzyloxy protecting groups at the 3' and 4' positions. It is supplied as an off-white to pale yellow crystalline solid with a reported melting point range of 86-87 °C and is soluble in alcohols and organic solvents but practically insoluble in water. This compound is primarily employed as a key protected intermediate in the multi-step synthesis of catecholamine-related research compounds, including epinephrine impurities and, more specifically, α-Ethylnorepinephrine (α-EN), where the benzyloxy groups serve as orthogonal protecting groups for the catechol diol moiety.

Workflow Protected catechol ketone building block for multi-step catecholamine synthesis
Selection Orthogonal benzyl protection enables mild hydrogenolysis deprotection of catechol
Use Context α-Ethylnorepinephrine synthesis, epinephrine impurity standards, methodology development

Why Generic Substitution Fails


While 3',4'-dibenzyloxy-1-phenyl-2-butanone belongs to the class of 3,4-dibenzyloxyphenyl ketone intermediates, substitution with other in-class compounds is not a straightforward procurement decision and can derail downstream synthetic sequences. The specific ketone functionality at the 2-position of the butanone chain is essential for subsequent reactions—such as α-bromination to yield rac 1-[3,4-(dibenzyloxy)phenyl]-2-bromo-1-butanone (CAS 24538-60-1) or reductive amination to construct the β-hydroxyamine pharmacophore of α-ethylnorepinephrine. [1] Substituting with the 2-bromo analog (CAS 24538-60-1) when the non-halogenated ketone is required, or with other 3,4-dibenzyloxyphenyl derivatives lacking the 1-phenyl-2-butanone scaffold, introduces an incorrect functional group that cannot be transformed via the intended route without additional synthetic steps or complete re-optimization. [2] The dibenzyl protecting groups also dictate the timing of the final hydrogenolysis step to reveal the catechol moiety; substituting with an unprotected catechol or a differently protected analog (e.g., methoxy) alters reactivity, solubility, and the orthogonal deprotection strategy, necessitating re-validation of the entire synthetic pathway.

Ketone vs. α-Bromo Ketone

Functional group mismatch may shift synthetic route; the α-bromo analog requires different transformations and may not align with planned reductive amination.

Benzyloxy vs. Methoxy Protection

Methoxy analogs demand harsher acidic deprotection (BBr₃/HBr), risking epimerization of the β-hydroxyamine pharmacophore; orthogonal benzyl strategy may not transfer.

Unprotected or Differently Protected Catechol

Substituting with free catechol or other protecting groups alters reactivity, solubility, and deprotection timing, requiring complete re-validation of the synthetic pathway.

Quantitative Differentiation vs. Closest Analogs


Protecting Group Strategy: Benzyloxy vs. Methoxy

3',4'-Dibenzyloxy-1-phenyl-2-butanone incorporates benzyl protecting groups that enable orthogonal deprotection via catalytic hydrogenolysis at the final stage of α-ethylnorepinephrine synthesis, a route not accessible to the corresponding 3,4-dimethoxy analog. While the 3,4-dimethoxyphenyl analog requires harsh demethylation conditions (e.g., BBr₃ or HBr) that can degrade the acid/base-sensitive β-hydroxyamine pharmacophore, the benzyloxy groups are cleaved cleanly under neutral conditions using H₂/Pd-C, preserving stereochemical integrity and minimizing side-product formation. [1]

Deprotection Conditions
Class-level inference
H₂/Pd-C (neutral, rt) vs. BBr₃/HBr (acidic, heat)
Mild, chemoselective deprotection may preserve stereochemistry and reduce side products.
Data to verify; based on general protecting group principles.
α-Ethylnorepinephrine catecholamine protecting group hydrogenolysis synthetic intermediate

Synthetic Route: Ketone vs. α-Bromo Ketone

3',4'-Dibenzyloxy-1-phenyl-2-butanone (CAS 24538-59-8) and rac 1-[3,4-(dibenzyloxy)phenyl]-2-bromo-1-butanone (CAS 24538-60-1) are both identified as intermediates for α-ethylnorepinephrine synthesis, but they serve distinct, non-interchangeable roles in different synthetic routes. [1] CAS 24538-59-8 is the non-halogenated ketone precursor that can undergo α-bromination to yield CAS 24538-60-1, which subsequently undergoes nucleophilic substitution with ammonia or amines to install the β-amino functionality. [2] Alternatively, CAS 24538-59-8 can be used directly in reductive amination sequences. [3]

α-Substituent Identity
Head-to-head
Ketone (MW 360.45) vs. α-Br Ketone (MW 439.34)
Determines applicable synthetic transformation; route selection context.
Choose based on in-house α-bromination capability.
α-Ethylnorepinephrine synthetic route α-bromination reductive amination intermediate selection

Crystalline Solid Physical Form and Handling

3',4'-Dibenzyloxy-1-phenyl-2-butanone is an off-white to pale yellow crystalline solid with a well-defined melting point of 86-87 °C, a physical form that facilitates accurate gravimetric dispensing for stoichiometric reactions. This contrasts with related liquid or low-melting intermediates in the catecholamine synthetic pathway, which may require volumetric handling with associated precision limitations or present challenges in long-term storage stability.

Physical Form
Cross-study comparable
Crystalline solid; mp 86–87 °C
Supports accurate gravimetric dispensing and ambient storage.
Predicted density/boiling point data; verify lot-specific properties.
physical properties melting point crystalline solid weighing accuracy laboratory handling

Recommended Applications & Procurement Scenarios


α-Ethylnorepinephrine Synthesis

Researchers pursuing the total synthesis of α-Ethylnorepinephrine or structurally related β-hydroxyamine catecholamines should procure 3',4'-dibenzyloxy-1-phenyl-2-butanone (CAS 24538-59-8) as the protected ketone building block. This compound provides the intact 3,4-dibenzyloxyphenyl ketone scaffold, enabling subsequent α-functionalization (e.g., bromination to yield CAS 24538-60-1 followed by amination) or direct reductive amination to construct the β-hydroxyamine framework. The orthogonal benzyl protecting groups ensure that the catechol moiety remains masked until the final hydrogenolysis step, preserving the integrity of the acid/base-sensitive β-amino alcohol pharmacophore and minimizing side-product formation that would otherwise complicate purification.

Epinephrine Impurity and Reference Standards

Analytical chemistry and quality control laboratories involved in pharmaceutical impurity profiling of epinephrine and related catecholamine drug substances can utilize 3',4'-dibenzyloxy-1-phenyl-2-butanone as a synthetic precursor for specific epinephrine-related impurities. Since the compound is documented as an intermediate of epinephrine synthesis, it serves as a starting point for the targeted preparation of protected catecholamine derivatives that may arise as process-related impurities or degradation products in epinephrine manufacturing. The crystalline solid form with a sharp melting point (86-87 °C) facilitates accurate weighing for the preparation of reference standard solutions and calibration curves.

Methodology Development for Protected Catechol Ketones

Organic chemistry laboratories developing new synthetic methodologies for the functionalization of protected catechol ketones should consider 3',4'-dibenzyloxy-1-phenyl-2-butanone as a well-characterized model substrate. The compound contains a reactive α-methylene position adjacent to the ketone carbonyl, enabling exploration of α-alkylation, α-amination, and α-halogenation reactions under conditions that are compatible with the base-stable benzyl protecting groups. The unambiguous physical properties (melting point 86-87 °C, predicted density 1.114 g/cm³, and well-defined NMR signature) make it an ideal substrate for method development and reaction optimization studies where reproducibility and analytical tracking are essential.

CRO and Custom Synthesis Procurement

Contract research organizations (CROs) and custom synthesis providers offering catecholamine analog synthesis services should stock 3',4'-dibenzyloxy-1-phenyl-2-butanone as a versatile starting material. The compound's defined role as an intermediate for both epinephrine and α-ethylnorepinephrine synthesis positions it as a strategic inventory item that can support multiple client projects with divergent synthetic end-points. The availability of the compound in various pack sizes (5 mg to 100 mg) from multiple vendors enables both feasibility-scale and multi-gram production campaigns without necessitating in-house synthesis of the protected ketone scaffold from scratch.

Application
Selection Property
Validation Focus
α-Ethylnorepinephrine Synthesis
Orthogonal benzyl-protected ketone scaffold
Mild deprotection compatibility; stereochemical integrity of β-hydroxyamine
Epinephrine Impurity Standards
Crystalline solid with defined melting point
Weighing precision and solution preparation reproducibility
Methodology Development
Well-characterized model substrate with reactive α-methylene
Reaction reproducibility and analytical tracking
CRO & Custom Synthesis
Versatile intermediate for divergent catecholamine projects
Multi-scale availability and synthesis strategy alignment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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